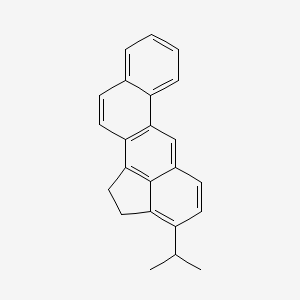
Cholanthrene, 3-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholanthrene, 3-isopropyl- is a polycyclic aromatic hydrocarbon This compound is known for its complex structure and significant biological activity It is a derivative of cholanthrene, with an isopropyl group attached to the third carbon atom of the cholanthrene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholanthrene, 3-isopropyl- typically involves the alkylation of cholanthrene. One common method is the Friedel-Crafts alkylation, where cholanthrene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of cholanthrene, 3-isopropyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cholanthrene, 3-isopropyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of cholanthrene, 3-isopropyl- can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common for cholanthrene, 3-isopropyl-. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents such as halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures and solvents.
Major Products
The major products formed from these reactions include quinones, partially hydrogenated derivatives, and various substituted cholanthrene derivatives.
Scientific Research Applications
Cholanthrene, 3-isopropyl- has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to its biological activity, including its potential carcinogenic effects.
Medicine: Research on cholanthrene, 3-isopropyl- includes its potential use in developing new therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
Cholanthrene, 3-isopropyl- exerts its effects through interactions with cellular components. It is known to bind to the aryl hydrocarbon receptor, which leads to the activation of various signaling pathways. This interaction can result in changes in gene expression and cellular responses. The compound’s mechanism of action is similar to other polycyclic aromatic hydrocarbons, involving the formation of DNA adducts and potential mutagenic effects.
Comparison with Similar Compounds
Similar Compounds
Cholanthrene: The parent compound without the isopropyl group.
3-Methylcholanthrene: A similar compound with a methyl group instead of an isopropyl group.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar biological activity.
Uniqueness
Cholanthrene, 3-isopropyl- is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural difference can lead to variations in its interactions with biological targets and its overall effects.
Properties
CAS No. |
63041-70-3 |
|---|---|
Molecular Formula |
C23H20 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-propan-2-yl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C23H20/c1-14(2)17-9-8-16-13-22-18-6-4-3-5-15(18)7-10-19(22)21-12-11-20(17)23(16)21/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
LCMHVWHWGIQGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


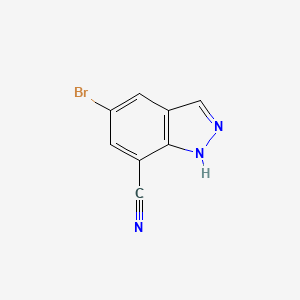
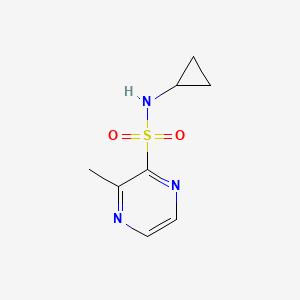
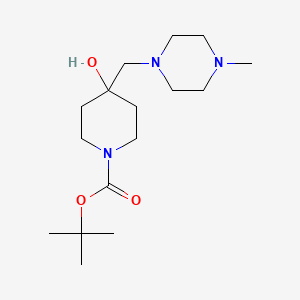
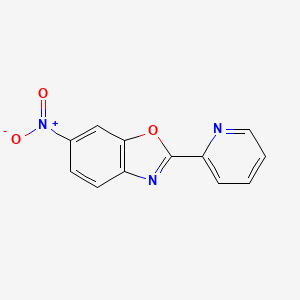
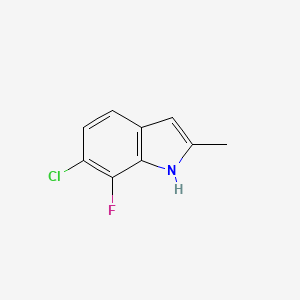

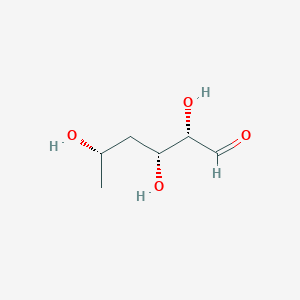
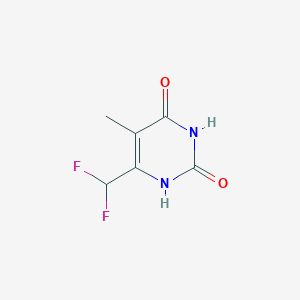
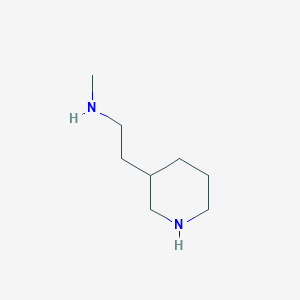

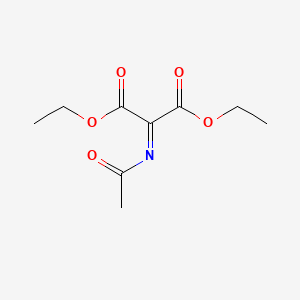
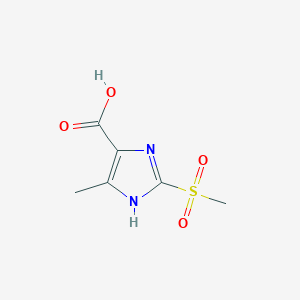

![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
